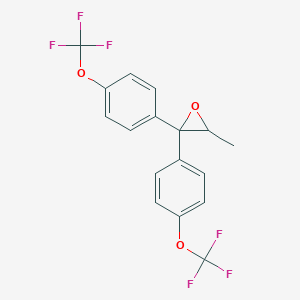

![molecular formula C18H14O6 B1486396 [4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid CAS No. 1010924-54-5](/img/structure/B1486396.png)

[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid

説明

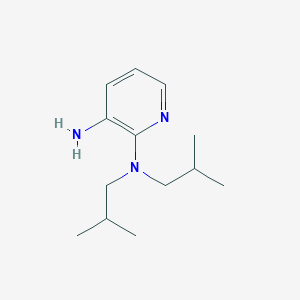

“[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid” is a chemical compound with the CAS Number: 1010924-54-5 . It has a molecular weight of 326.3 .

Synthesis Analysis

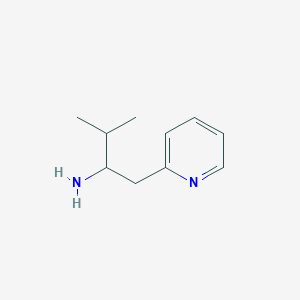

The synthesis of similar compounds has been reported in the literature . The solvent-free reaction of 2-Hydroxy-3-methoxybenzaldehyde with Ethyl acetoacetate in the presence of Piperidine catalyst produces 3-acetyl-8-methoxy-2H-chromen-2-one .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as HRMS, EIMS, IR, UV–Vis, 1 H-NMR, 13 C { 1 H} NMR and DEPT-135 .Chemical Reactions Analysis

The chemical reactions involving “this compound” and its derivatives can be studied using various techniques . For example, the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate, has been reported .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 326.3 . Other physical and chemical properties such as density, boiling point, and flash point can be determined using appropriate techniques .科学的研究の応用

Comprehensive Analysis of [4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic Acid

Antimicrobial Activity: This compound has been found to possess high antimicrobial activity against various bacterial strains such as Staphylococcus pneumoniae, and it exhibits moderate activity against others like Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus, and Salmonella panama .

Analgesic and Anti-inflammatory Properties: Research indicates that derivatives of this compound show moderate analgesic effects and excellent anti-inflammatory potential, making them candidates for pain relief and inflammation management .

Anti-bacterial and Anti-fungal Effects: Some newly synthesized compounds related to this chemical have shown potential anti-bacterial and anti-fungal activities, which could be further explored for developing new antimicrobial agents .

Vascular Ion Channel Modulation: A derivative of this compound has been reported to modulate vascular ion channels, which could have implications for cardiovascular health. This activity was assessed both in silico (computer simulation) and in vitro (laboratory conditions) .

Synthesis of Chalcone Derivatives: The compound is involved in the synthesis of chalcone derivatives through Aldol condensation, which can lead to a variety of biologically active molecules with potential therapeutic applications .

Chemical Properties and Potential Applications: While specific applications are not detailed in the search results, the chemical properties of this compound suggest it could have various uses in scientific research, including but not limited to drug design and synthesis .

MDPI - Antimicrobial Activity Springer - Antimicrobial Activity MDPI - Vascular Ion Channel Modulation ChemicalBook - Chemical Properties Springer - Chalcone Derivatives

将来の方向性

作用機序

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors , suggesting a potential multi-target action for this compound.

Mode of Action

It’s known that many coumarin derivatives, which this compound is a part of, exhibit remarkable biological properties, including anticancer, antiviral, and anti-inflammatory activities . These activities often involve interactions with cellular targets leading to changes in cellular processes.

Biochemical Pathways

Many coumarin derivatives have been found to influence a variety of biological pathways, including those involved in inflammation, cancer, and viral infections .

Pharmacokinetics

It’s known that the metabolic stability of similar compounds can be influenced by factors such as the presence of certain functional groups and the overall structure of the molecule .

Result of Action

Many coumarin derivatives have been found to exert a variety of biological effects, including anti-inflammatory, anticancer, and antiviral activities .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

特性

IUPAC Name |

2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O6/c1-22-15-4-2-3-12-9-14(18(21)24-17(12)15)11-5-7-13(8-6-11)23-10-16(19)20/h2-9H,10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPENHAICJUFLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(tert-Butoxycarbonyl)amino]methyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1486324.png)

![3-{[(4-Chlorophenyl)methyl]amino}benzonitrile](/img/structure/B1486330.png)

![Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1486332.png)